5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid

cannabinoid receptor SAR binding affinity

5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid is a specialized pyrazole-3-carboxylic acid derivative that serves as a crucial late-stage intermediate in the synthesis of 1,5-diarylpyrazole-based cannabinoid CB1 receptor antagonists. The compound features a 4-bromophenyl substituent at the 5-position of the central pyrazole ring, a structural motif that distinguishes it from the clinically investigated 4-chlorophenyl analog, rimonabant (SR141716).

Molecular Formula C17H11BrCl2N2O2
Molecular Weight 426.09
CAS No. 501423-63-8
Cat. No. B2530101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid
CAS501423-63-8
Molecular FormulaC17H11BrCl2N2O2
Molecular Weight426.09
Structural Identifiers
SMILESCC1=C(N(N=C1C(=O)O)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H11BrCl2N2O2/c1-9-15(17(23)24)21-22(14-7-6-12(19)8-13(14)20)16(9)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,23,24)
InChIKeyTVRSNSCHIMCOPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Analysis: 5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (CAS 501423-63-8) as a Strategic Intermediate for CB1 Cannabinoid Receptor Research


5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid is a specialized pyrazole-3-carboxylic acid derivative that serves as a crucial late-stage intermediate in the synthesis of 1,5-diarylpyrazole-based cannabinoid CB1 receptor antagonists [1][2]. The compound features a 4-bromophenyl substituent at the 5-position of the central pyrazole ring, a structural motif that distinguishes it from the clinically investigated 4-chlorophenyl analog, rimonabant (SR141716) [3]. Its primary value to research and industrial procurement lies in its carboxylic acid functionality, which provides a versatile anchor point for derivatization into diverse amide, ester, or hydrazide analogs used in pharmacological studies, positron emission tomography (PET) tracer development, and structure-activity relationship (SAR) investigations targeting the endocannabinoid system [4].

Why Substituting 5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid with In-Class Analogs Compromises Radioligand and SAR Programs


Generic substitution within the 1,5-diarylpyrazole-3-carboxylic acid family is not scientifically defensible because the nature of the 4-halogen substituent on the 5-phenyl ring directly dictates CB1 receptor binding affinity, selectivity over CB2 receptors, and the functional activity of the derived receptor ligands [1]. Replacement of the bromine atom with chlorine (as in the rimonabant carboxylic acid precursor) or iodine (as in the AM251 precursor) yields intermediates that, upon standard amidation, generate ligands with markedly different pharmacological profiles. For instance, the 4-bromophenyl motif is specifically associated with the development of neutral antagonists suitable for PET radioligand applications, where the bromine atom also serves as a potential site for further isotopic labeling chemistry [2][3]. Using a 4-chlorophenyl or 4-fluorophenyl analog in a workflow designed for bromine-specific coupling or labeling would invalidate the resulting pharmacological data and require complete re-optimization of synthetic routes, ultimately increasing procurement risk and experimental variability.

Quantitative Differentiation of 5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid Against Closest Structural Analogs


CB1 Receptor Binding Affinity of the Hydroxyethyl Amide Derivative Compared to the Corresponding 4-Chlorophenyl Analog (Rimonabant Carboxamide Core)

The hydroxyethyl amide derivative of the target acid exhibits a CB1 receptor binding affinity of Ki = 1,120 nM [1]. In contrast, the analogous 4-chlorophenyl derivative (the carboxylic acid core of rimonabant, SR141716) displays a significantly higher affinity with Ki = 1.8 nM at the human CB1 receptor when functionalized as the piperidinyl amide [2]. This approximately 620-fold difference in Ki values, while influenced by the distinct amide substituents, underscores how the 4-position halogen identity on the 5-phenyl ring is a critical determinant of CB1 receptor interaction strength, positioning the bromine-containing intermediate for the development of compounds with intentionally modulated (lower) affinity for specialized applications such as radioligand candidate screening.

cannabinoid receptor SAR binding affinity

Role of the 4-Bromophenyl Motif in Enabling PET Tracer Development via Reduced Lipophilicity Compared to 4-Chlorophenyl and 4-Iodophenyl Analogs

A systematic SAR study by Katoch-Rouse et al. (2003) specifically utilized the 4-bromophenyl pyrazole-3-carboxylic acid scaffold to synthesize less lipophilic analogs of SR141716 for PET radioligand development [1]. The study demonstrated that the 4-bromophenyl substitution, relative to the 4-iodophenyl (AM251) analog, decreased calculated logP (clogP) values, which correlates with reduced non-specific binding in brain tissue—a critical parameter for successful in vivo PET imaging [1]. While the free acid's lipophilicity is not directly reported, it is the mandatory synthetic precursor for accessing the entire series of bromine-containing amide analogs that were evaluated for their electrophysiological functional antagonism and binding profiles.

PET imaging radiopharmaceutical lipophilicity

Synthetic Versatility: The Carboxylic Acid Anchor Enables Derivatization into Structurally Diverse CB1 Ligands with Defined Pharmacological Profiles

The target compound is the established carboxylic acid intermediate for the synthesis of N-piperidino-5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide ('compound A'), a CB1 antagonist that was directly compared to SR141716 in the foundational pharmacological studies of Thomas et al. (1998) and later cited in multiple Sanofi patents [1][2]. In these studies, compound A demonstrated potent and selective CB1 antagonism, with in vitro functional antagonism and in vivo activity in models of cannabinoid-induced hypothermia and analgesia. The free carboxylic acid form is the essential precursor for generating not only the piperidinyl amide but also the hydroxyethyl amide (Ki = 1,120 nM at CB1) [3] and phenyl amide derivatives cataloged in BindingDB, illustrating its broad utility in expanding chemical space around the CB1 pharmacophore.

synthetic intermediate derivatization medicinal chemistry

High-Value Application Scenarios for 5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid in Drug Discovery and Chemical Biology


Synthesis of CB1 Receptor Radioligands for PET Imaging

As demonstrated by Katoch-Rouse et al. [1], the bromine atom at the 4-position of the 5-phenyl ring is critical for tuning lipophilicity and non-specific binding characteristics of SR141716-derived PET tracers. This carboxylic acid is the obligatory starting material for generating a series of N-substituted amide radioligand candidates, enabling imaging studies of CB1 receptor distribution in the central nervous system. Its use ensures access to the specific pharmacophore space identified as optimal for reduced non-specific binding.

Generation of Compound Libraries for CB1 Antagonist SAR Studies

The free carboxylic acid serves as a universal coupling partner for diverse amines, facilitating the parallel synthesis of focused compound libraries. The resulting bromophenyl amides can be directly compared with the corresponding chlorophenyl (rimonabant-type) and iodophenyl (AM251-type) libraries to establish halogen-dependent SAR trends at the CB1 receptor, as supported by the affinity data from BindingDB [2].

Functional Antagonist Probe Development for Cannabinoid Pharmacology

The piperidinyl amide derivative ('compound A'), directly prepared from this acid, is a reference CB1 antagonist used in preclinical pharmacological studies [3]. Procuring the carboxylic acid intermediate allows in-house preparation of this probe in high purity, ensuring consistency in pharmacological assays investigating endocannabinoid-mediated hypothermia, analgesia, and gastrointestinal motility.

Quote Request

Request a Quote for 5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.